N-(5-methyl-1,2-oxazol-3-yl)-2-phenoxybenzamide
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Overview
Description
N-(5-methyl-1,2-oxazol-3-yl)-2-phenoxybenzamide is a chemical compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes an oxazole ring, a phenoxy group, and a benzamide moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-2-phenoxybenzamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Phenoxy Group: The phenoxy group is introduced through nucleophilic substitution reactions, where a phenol derivative reacts with a suitable leaving group.
Formation of the Benzamide Moiety: The benzamide moiety is formed by reacting an amine with a benzoyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-1,2-oxazol-3-yl)-2-phenoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms of the oxazole ring.
Scientific Research Applications
N-(5-methyl-1,2-oxazol-3-yl)-2-phenoxybenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-2-phenoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: An antibiotic with a similar oxazole ring structure.
Sulfisoxazole: Another antibiotic with structural similarities to N-(5-methyl-1,2-oxazol-3-yl)-2-phenoxybenzamide.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-12-11-16(19-22-12)18-17(20)14-9-5-6-10-15(14)21-13-7-3-2-4-8-13/h2-11H,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQQCGWCCZRHNLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC=CC=C2OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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